molecular formula C16H15N3O B7465327 2-(1H-indol-3-yl)-N-(4-methylpyridin-2-yl)acetamide

2-(1H-indol-3-yl)-N-(4-methylpyridin-2-yl)acetamide

Cat. No. B7465327
M. Wt: 265.31 g/mol
InChI Key: DYUKSEVFVXAQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-N-(4-methylpyridin-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been found to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(4-methylpyridin-2-yl)acetamide is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body, such as the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-indol-3-yl)-N-(4-methylpyridin-2-yl)acetamide exhibits various biochemical and physiological effects. This compound has been found to inhibit the proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, this compound has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1H-indol-3-yl)-N-(4-methylpyridin-2-yl)acetamide in lab experiments include its potential as a therapeutic agent for various diseases, as well as its ability to modulate various signaling pathways in the body. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(1H-indol-3-yl)-N-(4-methylpyridin-2-yl)acetamide. These include:
1. Further studies on the mechanism of action of this compound to better understand its therapeutic potential.
2. Exploration of the potential of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Investigation of the potential of this compound as a treatment for inflammatory diseases such as arthritis.
4. Development of novel formulations of this compound that improve its solubility and bioavailability.
5. Exploration of the potential of this compound as a chemopreventive agent for cancer.
In conclusion, 2-(1H-indol-3-yl)-N-(4-methylpyridin-2-yl)acetamide is a promising compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound exhibits various biochemical and physiological effects that make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and its potential as a treatment for various diseases.

Synthesis Methods

The synthesis of 2-(1H-indol-3-yl)-N-(4-methylpyridin-2-yl)acetamide involves the reaction of 2-bromo-1-(4-methylpyridin-2-yl)ethanone with indole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction yields the desired compound, which can be purified through various methods such as column chromatography.

Scientific Research Applications

Research on 2-(1H-indol-3-yl)-N-(4-methylpyridin-2-yl)acetamide has primarily focused on its potential as a therapeutic agent. Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.

properties

IUPAC Name

2-(1H-indol-3-yl)-N-(4-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-6-7-17-15(8-11)19-16(20)9-12-10-18-14-5-3-2-4-13(12)14/h2-8,10,18H,9H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUKSEVFVXAQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-N-(4-methylpyridin-2-yl)acetamide

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